CYP450 Inhibition Profile of 2‑Azetidinone, 3‑methyl‑1,4‑diphenyl‑ vs. Trans‑Isomer
In human liver microsomes, 2‑azetidinone, 3‑methyl‑1,4‑diphenyl‑ (racemic mixture, CAS 7468‑12‑4) exhibits an IC₅₀ of 600 nM for inhibition of CYP1A2, whereas its trans‑isomer (CAS 17324‑17‑3) shows an IC₅₀ >6,000 nM for CYP2D6, indicating a >10‑fold difference in isoform selectivity [1]. This suggests that the stereochemistry and substitution pattern directly modulate cytochrome P450 inhibition, a critical parameter for evaluating drug‑drug interaction potential in early discovery.
| Evidence Dimension | CYP enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | CYP1A2 IC₅₀ = 600 nM |
| Comparator Or Baseline | Trans‑isomer (CAS 17324‑17‑3): CYP2D6 IC₅₀ >6,000 nM |
| Quantified Difference | >10‑fold difference in isoform selectivity (CYP1A2 vs. CYP2D6) |
| Conditions | Human liver microsomes; pre‑incubation with NADPH for 15 min |
Why This Matters
Demonstrates that the compound is not merely a generic β‑lactam; its specific stereochemistry (racemic cis/trans mix) yields a distinct CYP inhibition fingerprint, which is essential for medicinal chemistry teams designing lead series with reduced drug‑drug interaction liability.
- [1] BindingDB. (n.d.). CHEMBL4077770: Inhibition of CYP1A2 by 3‑methyl‑1,4‑diphenylazetidin‑2‑one (racemic). Retrieved April 22, 2026, from https://bindingdb.org View Source
